

A Deep Dive into the Hydrophobicity and Surface Energy of Polydimethylsiloxane (PDMS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polydimethylsiloxane*

Cat. No.: *B3030410*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polydimethylsiloxane (PDMS) is a silicon-based organic polymer celebrated for its unique combination of properties, including optical transparency, biocompatibility, and gas permeability.^[1] However, its pronounced hydrophobicity and low surface energy are critical characteristics that dictate its performance in a vast array of applications, from microfluidics and drug delivery to medical implants and coatings. This technical guide provides a comprehensive exploration of the hydrophobicity and surface energy of PDMS, complete with quantitative data, detailed experimental protocols, and visual representations of core concepts.

The Chemical Basis of PDMS Hydrophobicity

The inherent water-repellent nature of PDMS stems from its molecular structure.^[2] The polymer consists of a flexible siloxane backbone (-Si-O-) with two methyl groups (-CH₃) attached to each silicon atom.^[2] These nonpolar methyl groups are oriented outwards, creating a low-energy surface that minimizes interaction with polar liquids like water. This molecular arrangement is the fundamental reason for the material's hydrophobicity.^[2]

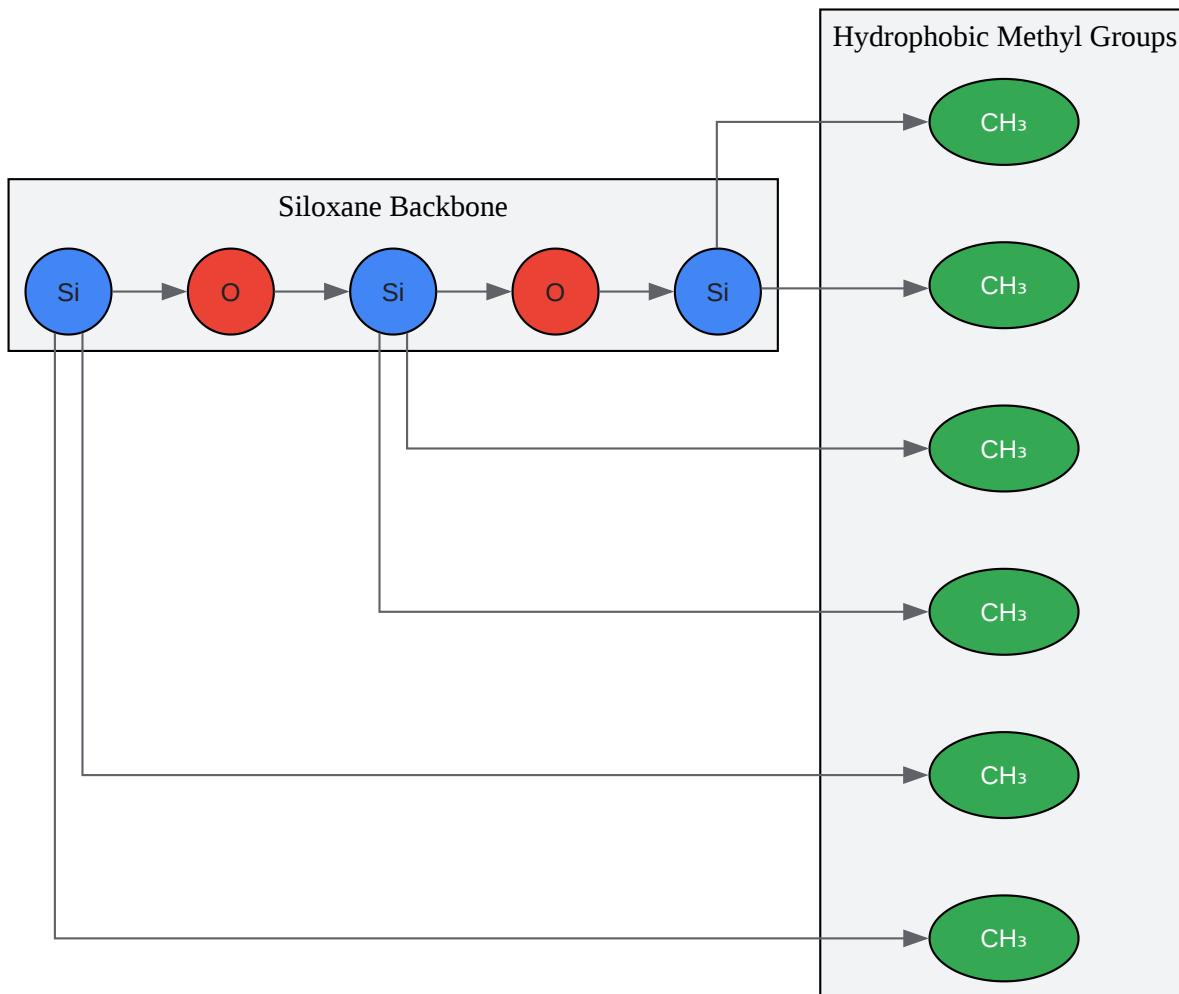


Figure 1: Chemical Structure of PDMS

[Click to download full resolution via product page](#)

Caption: PDMS structure with its siloxane backbone and hydrophobic methyl groups.

Quantifying Hydrophobicity: The Contact Angle

The hydrophobicity of a surface is quantified by measuring the contact angle of a water droplet on that surface. A higher contact angle indicates greater hydrophobicity. For PDMS, the water

contact angle is typically in the range of 90° to 120°.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Quantitative Data for Water Contact Angle on PDMS

The following table summarizes reported water contact angle values for untreated PDMS, providing a baseline for its inherent hydrophobicity.

Reference Material/Condition	Water Contact Angle (θ)	Notes	Source
Untreated PDMS	~115°	Prevents capillary pressure-driven fluid transport.	[7]
Untreated PDMS	120°	Decreases to nearly 0° after UV radiation exposure.	[3]
Native PDMS	112°	Decreased to 60° after oxygen microplasma treatment.	[8]
Unmodified PDMS	122°	Increased to 170° after plasma polymerized hexamethyldisilazane (pp-HMDS) deposition.	[9]
Pristine PDMS	119-120°	Advancing contact angle.	[5]
Smooth, non-structured PDMS	110°	Can be increased by micro-structuring the surface.	[10]
Cured PDMS	~108° \pm 7°	General property.	[6]

Surface Energy of PDMS

Surface energy, or surface free energy, quantifies the excess energy at the surface of a material compared to the bulk.[\[11\]](#) Materials with low surface energy, like PDMS, are difficult to wet. The total surface energy (γ) is the sum of its dispersive (γ^d) and polar (γ^p) components. For PDMS, the dispersive component, arising from van der Waals forces, is dominant, while the polar component is very low.

Quantitative Data for Surface Energy of PDMS

The table below presents a range of reported surface energy values for PDMS. Variations can be attributed to differences in material formulation, measurement technique, and temperature.

Measurement Method/Condition	Total Surface Energy (γ_s)	Dispersive Component (γ_s^d)	Polar Component (γ_s^p)	Source
From polymer melt (Wu, 1971)	19.8 mJ/m ²	19.0 mJ/m ²	0.8 mJ/m ²	[12]
From polymer melt (Bhatia, 1985)	21.0 mJ/m ²	-	-	[12]
General Literature Value	19-21 mJ/m ²	-	-	[13]
Addition of PFE (Perfluoroether)	8 mJ/m ²	-	-	[13]
Flat PDMS (Kim et al., 2019)	12 mN/m	-	-	[14]
PDMS-Au (sputtered with Gold)	Between values for 4 and 8 min O ₂ plasma treatment	-	-	[15]
PDMS with increased PBzMA units	28.6 mJ/m ²	-	-	[16]

Experimental Protocols

Accurate and reproducible characterization of PDMS surfaces is crucial for research and development. The following sections detail the standard methodologies for measuring contact angle and calculating surface energy.

Experimental Protocol: Contact Angle Measurement via Sessile Drop Goniometry

Contact angle is most commonly measured using a goniometer with the sessile drop method. [\[17\]](#)[\[18\]](#)[\[19\]](#)

Objective: To measure the static contact angle of a liquid on a solid PDMS surface.

Apparatus:

- Contact Angle Goniometer with a high-resolution camera and light source
- Syringe with a flat-tipped needle
- PDMS sample
- Test liquid (e.g., deionized water)
- Software for image analysis

Procedure:

- **Sample Preparation:** Ensure the PDMS surface is clean, dry, and free of contaminants. Place the sample on the goniometer stage.
- **System Setup:** Level the goniometer stage. Fill the syringe with the test liquid and mount it securely.[\[20\]](#)
- **Droplet Deposition:** Carefully dispense a small droplet (typically 2-5 μL) of the test liquid from the syringe onto the PDMS surface.[\[21\]](#)[\[22\]](#)

- Image Capture: Focus the camera on the droplet profile at the solid-liquid-vapor interface. Capture a high-resolution image of the sessile drop.[20]
- Angle Measurement: Use the analysis software to establish the baseline at the solid-liquid interface and fit a curve to the droplet's contour. The software will then calculate the contact angle between the baseline and the tangent of the droplet curve at the three-phase contact point.[20][21]
- Data Collection: Repeat the measurement at multiple locations on the sample surface to ensure statistical relevance and account for any surface heterogeneity.

Figure 2: Workflow for Contact Angle Measurement

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for measuring contact angle.

Experimental Protocol: Surface Energy Determination using the Owens-Wendt-Rabel-Kaelble (OWRK) Method

The OWRK method is a common approach to calculate the surface energy of a solid by measuring the contact angles of at least two different liquids with known surface tension components.[\[14\]](#)

Objective: To determine the total surface energy and its dispersive and polar components for a PDMS surface.

Prerequisites:

- Contact angle measurements for at least two liquids on the PDMS surface.
- Known surface tension components (dispersive and polar) for the test liquids. Commonly used liquids include deionized water (polar) and diiodomethane (nonpolar).

Procedure:

- Liquid Selection: Choose at least two pure liquids with known surface tension components (γ_l , γ_{l^d} , γ_{l^p}).
- Contact Angle Measurement: For each test liquid, measure the static contact angle (θ) on the PDMS surface using the protocol described in section 4.1.
- Calculation: The OWRK method is based on the following equation:

$$(1 + \cos\theta)\gamma_l / 2(\gamma_{l^d})1/2 = (\gamma_{s^p})1/2 * (\gamma_{l^p} / \gamma_{l^d})1/2 + (\gamma_{s^d})1/2$$

This equation is in the form of a linear equation ($y = mx + c$). By plotting the left side of the equation against $(\gamma_{l^p} / \gamma_{l^d})1/2$ for the different test liquids, a straight line is obtained.

- The slope of the line is $(\gamma_{s^p})1/2$.
- The y-intercept is $(\gamma_{s^d})1/2$.
- Determine Surface Energy Components:
 - Calculate the polar component: $\gamma_{s^p} = (\text{slope})^2$
 - Calculate the dispersive component: $\gamma_{s^d} = (\text{y-intercept})^2$

- Calculate Total Surface Energy: The total surface energy of the PDMS is the sum of its components: $\gamma_s = \gamma_{s^p} + \gamma_{s^d}$.

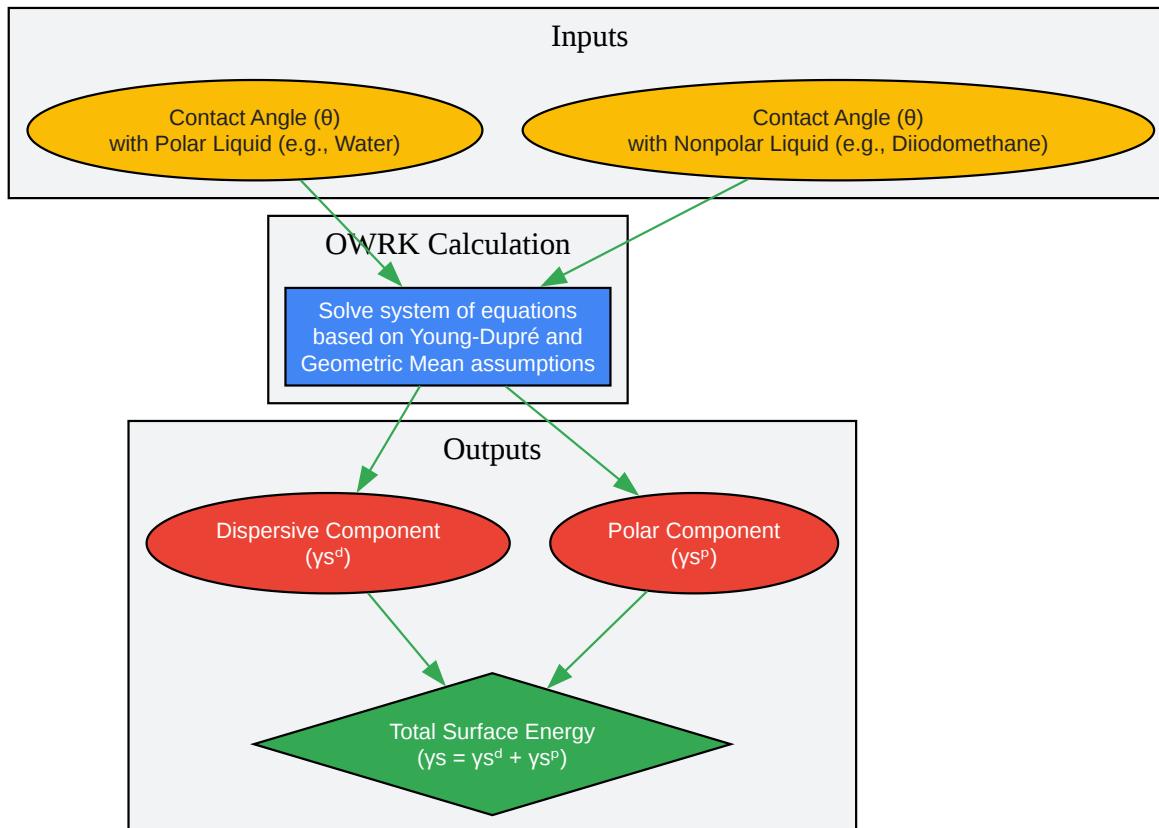


Figure 3: Conceptual Diagram of the OWRK Method

[Click to download full resolution via product page](#)

Caption: Relationship between inputs and outputs in the OWRK method.

Factors Influencing Hydrophobicity and Surface Energy

The surface properties of PDMS are not static and can be influenced by several factors:

- Surface Modification: Techniques like oxygen plasma treatment can introduce polar silanol (Si-OH) groups, temporarily making the surface hydrophilic (lowering the contact angle).[23][24] However, this effect is often transient due to "hydrophobic recovery," where low molecular weight PDMS chains migrate from the bulk to the surface.[1][25]
- Surface Roughness: Creating micro- or nano-scale roughness on the PDMS surface can significantly enhance its hydrophobicity, leading to superhydrophobic behavior with contact angles exceeding 150°.[10]
- Additives: Incorporating other molecules, such as perfluoroethers, into the PDMS matrix can further lower its surface energy.[13]
- Molecular Weight: The molecular weight of the PDMS can influence its surface energy, with lower molecular weight polymers generally exhibiting lower surface energy.[12]

Conclusion

The inherent hydrophobicity and low surface energy of PDMS are defining characteristics that are central to its utility in scientific and industrial applications. A thorough understanding of these properties, backed by precise measurement and an awareness of influencing factors, is essential for professionals working with this versatile polymer. The quantitative data and standardized protocols presented in this guide serve as a foundational resource for the effective design, characterization, and implementation of PDMS-based technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Surface and Bulk Modification of PDMS | uFluidix [ufluidix.com]
2. dakenchem.com [dakenchem.com]
3. Hydrophobic Recovery of PDMS Surfaces in Contact with Hydrophilic Entities: Relevance to Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]
- 5. Adaptive Wetting of Polydimethylsiloxane - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 6. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Recent advances in nonbiofouling PDMS surface modification strategies applicable to microfluidic technology - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Low surface energy materials: measurements and how to optimize interface for bonding | Coolmag [coolmag.net]
- 12. accudynetest.com [accudynetest.com]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. tandfonline.com [tandfonline.com]
- 17. brighton-science.com [brighton-science.com]
- 18. nanoscience.com [nanoscience.com]
- 19. louis.uah.edu [louis.uah.edu]
- 20. ossila.com [ossila.com]
- 21. nfc.arizona.edu [nfc.arizona.edu]
- 22. A Contact Angle Study of the Interaction between Embedded Amphiphilic Molecules and the PDMS Matrix in an Aqueous Environment [mdpi.com]
- 23. par.nsf.gov [par.nsf.gov]
- 24. A Review of Methods to Modify the PDMS Surface Wettability and Their Applications - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 25. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Deep Dive into the Hydrophobicity and Surface Energy of Polydimethylsiloxane (PDMS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030410#hydrophobicity-and-surface-energy-of-pdms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com